tert-Butyl (2-aminobutyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

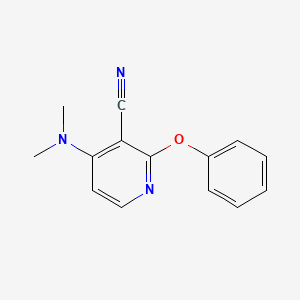

Tert-butyl (2-aminobutyl)carbamate, also known as Boc-2-ABOC, is a chemical compound used in scientific research. This compound is synthesized through a multi-step process, and it has a wide range of applications in various fields of study, including biochemistry, pharmacology, and medical research.

Aplicaciones Científicas De Investigación

Synthesis Methods and Intermediate Applications

Curtius Rearrangement : tert-Butyl carbamate is used in a Curtius rearrangement reaction, forming an acyl azide intermediate, which rearranges to produce tert-butyl carbamate derivatives. This method is compatible with various substrates, including protected amino acids (Lebel & Leogane, 2005).

Formation of Protected β-d-2-deoxyribosylamine Analogue : The compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, essential in nucleic acid research (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of α-Alkyl-α-aminosilanes : tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes undergo metalation and react with electrophiles, used in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Glycosylative Transcarbamylation : tert-Butyl carbamates react under glycosylation conditions to produce 2-deoxy-2-amino sugar carbamates, useful in the synthesis of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Chemical Transformations

Synthesis of Biologically Active Compounds : The compound serves as an intermediate in the synthesis of biologically active compounds like omisertinib, used in targeted cancer therapies (Zhao, Guo, Lan, & Xu, 2017).

Study on Synthesis of Jaspine B Intermediate : It's used in synthesizing an intermediate of the natural product jaspine B, which has cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).

Transformation of Amino Protecting Groups : It is involved in the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, contributing to diverse synthetic pathways (Sakaitani & Ohfune, 1990).

Synthesis of Chiral Organoselenanes and Organotelluranes : The compound is used in the enzymatic kinetic resolution to produce chiral enantiomers, which are then transformed into chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Advanced Chemical Research

Photoredox-Catalyzed Cascade Reactions : Utilized in photoredox-catalyzed amination of o-hydroxyarylenaminones, enabling the synthesis of diverse 3-aminochromones (Wang et al., 2022).

Synthesis of Polymerisable Antioxidants : Involved in synthesizing new monomeric antioxidants containing hindered phenol, important in polymer chemistry for improving thermal oxidation resistance (Pan, Liu, & Lau, 1998).

Propiedades

IUPAC Name |

tert-butyl N-(2-aminobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-5-7(10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCIEECLAFGKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2643568.png)

![4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2643579.png)

![3-(4-Fluorophenyl)-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2643581.png)

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2643585.png)

![2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid](/img/structure/B2643586.png)